N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Description
N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a thiazole core substituted with a benzamide group and a 4-(propan-2-yl)phenylmethyl moiety. The benzamide component is further modified with a tetrazole ring at the para position. The compound’s synthesis likely involves coupling a thiazol-2-amine derivative with a benzoyl chloride intermediate, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-14(2)16-5-3-15(4-6-16)11-19-12-22-21(29-19)24-20(28)17-7-9-18(10-8-17)27-13-23-25-26-27/h3-10,12-14H,11H2,1-2H3,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVROGYBSLNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Propan-2-ylphenyl Group: This step involves the alkylation of the thiazole ring with 4-propan-2-ylbenzyl chloride under basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with sodium azide in the presence of a catalyst.
Coupling with Benzamide: The final step involves the coupling of the synthesized thiazole-tetrazole intermediate with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups in the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It can be used as a probe to study the interactions of thiazole and tetrazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiazole and tetrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (CAS: Unspecified)
- Structure : Shares a thiazole-benzamide backbone but lacks the tetrazole and isopropylphenyl groups.
- Activity : Demonstrated antimicrobial properties via inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. Hydrogen bonding between the amide group and active-site residues stabilizes binding .
- Physical Properties : Melting point 160–290°C (depending on substituents), IR absorption at ~1606 cm⁻¹ (C=O stretch) .
N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS: 1172304-17-4)
- Structure : Replaces the thiazole with an oxadiazole ring and substitutes benzamide with benzothiazole.
- Key Difference : Oxadiazole’s electron-deficient nature may enhance metabolic stability compared to thiazole .
Tetrazole-Containing Analogues
N-{4-[5-(Ethylsulfanyl)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide (CAS: 950245-97-3)
Triazole-Based Derivatives (e.g., K1–K6 from )
- Structure : Triazole replaces tetrazole, with variable aryl substitutions.
- Activity: Docking scores against HDAC8 range from -6.77 to -8.54 kcal/mol, comparable to vorinostat (-9.1 kcal/mol). Tetrazole’s higher acidity (pKa ~4.9 vs. triazole’s ~8.2) may enhance metal-binding capacity in enzyme inhibition .
Heterocyclic Hybrids with Varied Cores
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
- Structure : Combines isoxazole, thiadiazole, and benzamide.
- Synthesis: Prepared via refluxing enaminones with hydroxylamine hydrochloride, yielding 70–80% purity .
- Limitations : Lower thermal stability (mp ~160°C) compared to the target compound’s likely higher stability due to the rigid tetrazole-thiazole framework .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogues
*Calculated based on formula C₂₁H₂₁N₅OS.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous thiazole-benzamides, such as coupling 5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-amine with 4-(1H-tetrazol-1-yl)benzoyl chloride in pyridine .
- Pharmacological Potential: The tetrazole group’s ability to mimic carboxylates (while resisting metabolic degradation) positions this compound as a candidate for targeting metalloenzymes or ion channels .
- Structural Advantages : The isopropylphenyl group enhances hydrophobic binding, as seen in kinase inhibitors like Ubaditinib (), while the thiazole-tetrazole combination balances electronic and steric effects .
Biological Activity
N-(5-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as NSC-809778, is a complex organic compound notable for its diverse biological activities. This compound features a combination of functional groups including a thiazole ring, a tetrazole ring, and a benzamide moiety, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
NSC-809778 primarily acts as an inhibitor of protein tyrosine phosphatases Shp1 and Shp2. These enzymes play critical roles in cellular signaling pathways that regulate cell growth and differentiation. By binding to the active sites of Shp1 and Shp2, NSC-809778 inhibits their phosphatase activity, leading to altered signaling cascades. This inhibition has been linked to increased phosphorylation of p53 and activation of downstream p38 MAPK pathways, ultimately inducing apoptosis in various cancer cell lines such as neuroblastoma.
Antitumor Activity
Research indicates that NSC-809778 exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of neuroblastoma cells with a notable increase in apoptosis markers. The compound's effectiveness was confirmed through both in vitro assays and in vivo models, where it showed potential as a therapeutic agent against neuroblastoma.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. A study evaluating various thiazole derivatives reported moderate antibacterial activity against several bacterial strains. The minimal inhibitory concentration (MIC) values for related thiazole compounds ranged from 0.17 to >3.75 mg/mL against different bacteria, indicating that modifications in the thiazole structure can enhance antibacterial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC (mg/mL) |
|---|---|---|---|
| NSC-809778 | Structure | Antitumor (neuroblastoma), Antibacterial | - |
| Compound 3 | - | Antibacterial | 0.23–0.70 |
| Compound 9 | - | Antibacterial | 0.17 |
The comparison illustrates that while NSC-809778 is primarily recognized for its antitumor activity, other thiazole derivatives show promising antibacterial properties.
Case Studies and Research Findings
Several studies have explored the biological activities associated with thiazole and tetrazole derivatives:
- Antitumor Efficacy : A study demonstrated that NSC-809778 significantly inhibited neuroblastoma cell proliferation through apoptosis induction mechanisms linked to p53 activation.
- Antimicrobial Studies : Research on thiazole derivatives indicated that specific structural modifications can lead to enhanced antibacterial activity against pathogens like Bacillus cereus and Escherichia coli, suggesting a relationship between structure and activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives revealed that certain substituents on the thiazole ring could improve both antimicrobial and anticancer activities. For instance, compounds with bulky or electron-donating groups at specific positions showed increased potency against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
